molecular formula C20H24N2O4S B3005752 Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate CAS No. 138098-82-5

Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate

Cat. No. B3005752
CAS RN: 138098-82-5
M. Wt: 388.48
InChI Key: IDRUNILEYBBZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate" is a complex organic molecule that appears to be related to a family of thiophene derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the papers do discuss various thiophene derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions, as seen in the synthesis of "Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate" . This compound was synthesized through a one-pot, three-component condensation under mild conditions. Similarly, the synthesis of "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate" involved a reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . These methods suggest that the compound of interest could also be synthesized through a multicomponent reaction or a condensation process involving its constituent functional groups.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. For instance, the crystal structure of "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" was determined using single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies of "Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate" were calculated using density functional theory (DFT) . These techniques would likely be applicable in analyzing the molecular structure of "Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate".

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the preparation of "Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate" derivatives . The reactivity of such compounds can lead to the formation of new bonds and the introduction of additional functional groups, which can be used to synthesize a wide range of heterocyclic compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the fluorescence property of "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate" was investigated, indicating that such compounds can exhibit interesting optical properties . The thermal stability of thiophene derivatives can be assessed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as done for "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" .

properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-16(15-6-4-14(2)5-7-15)13-27-19(18)21-17(23)12-22-8-10-25-11-9-22/h4-7,13H,3,8-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRUNILEYBBZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.